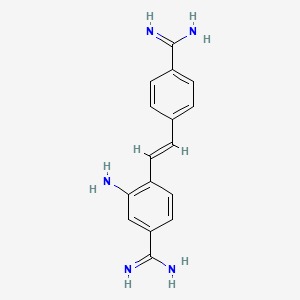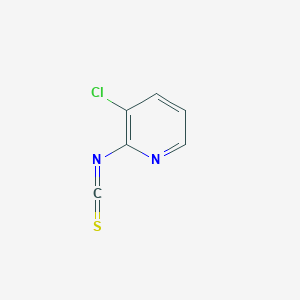
3-Chloro-2-isothiocyanatopyridine
概要
説明
3-Chloro-2-isothiocyanatopyridine is a chemical compound with the formula C6H3ClN2S . It is used in various chemical reactions and has a molecular weight of 170.62 .
Synthesis Analysis
The synthesis of 3-Chloro-2-isothiocyanatopyridine and similar compounds typically involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide . The choice of base is crucial for the formation of the dithiocarbamate salts .Molecular Structure Analysis
The molecular structure of 3-Chloro-2-isothiocyanatopyridine is composed of a pyridine ring with a chlorine atom at the 3rd position and an isothiocyanate group at the 2nd position .科学的研究の応用
Organic Synthesis and Medicinal Chemistry
3-Chloro-2-isothiocyanatopyridine serves as a versatile building block in organic synthesis. Researchers utilize it to create novel compounds, especially those with potential pharmaceutical applications. Its isothiocyanate group can react with amines, thiols, and other nucleophiles, leading to the formation of diverse derivatives. These derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties .
Labeling and Bioconjugation
The isothiocyanate moiety in this compound allows for efficient labeling of biomolecules. Researchers can attach it to proteins, peptides, or nucleic acids to create fluorescent probes, affinity tags, or imaging agents. These labeled molecules find applications in cell biology, proteomics, and drug discovery .
Pesticide and Herbicide Development
3-Chloro-2-isothiocyanatopyridine derivatives have been investigated for their potential as agrochemicals. Researchers explore their pesticidal and herbicidal activities, aiming to develop environmentally friendly alternatives to conventional chemicals. These derivatives may selectively target pests or invasive plants while minimizing harm to non-target organisms .
Materials Science and Surface Modification
The reactivity of the isothiocyanate group makes 3-Chloro-2-isothiocyanatopyridine useful in modifying surfaces. Scientists functionalize materials like nanoparticles, polymers, or glass slides by attaching this compound. Modified surfaces can enhance adhesion, alter wettability, or facilitate bioconjugation, making them valuable in biosensors, drug delivery, and other applications .
Coordination Chemistry and Metal Complexes
Researchers explore the coordination chemistry of 3-Chloro-2-isothiocyanatopyridine with transition metals. It forms stable complexes with metals like copper, palladium, or platinum. These complexes exhibit diverse properties, such as luminescence, catalysis, or magnetic behavior. Understanding these interactions aids in designing new materials and catalysts .
Photophysical Studies and Fluorescent Probes
The absorption and emission properties of 3-Chloro-2-isothiocyanatopyridine derivatives are of interest in photophysical studies. Researchers investigate their fluorescence behavior, quantum yields, and solvent effects. These derivatives serve as fluorescent probes for monitoring biological processes, detecting metal ions, or studying molecular interactions .
Safety and Hazards
特性
IUPAC Name |
3-chloro-2-isothiocyanatopyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2S/c7-5-2-1-3-8-6(5)9-4-10/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWUGFRXADMVPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N=C=S)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80615277 | |
| Record name | 3-Chloro-2-isothiocyanatopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80615277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-isothiocyanatopyridine | |
CAS RN |
61737-23-3 | |
| Record name | 3-Chloro-2-isothiocyanatopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80615277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

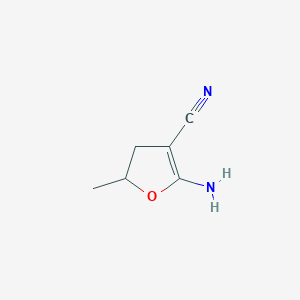

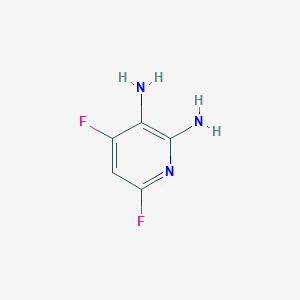

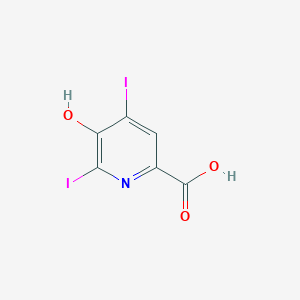
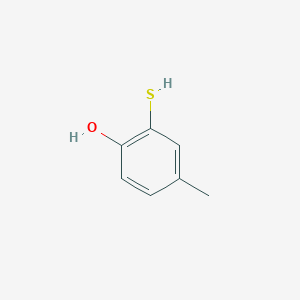
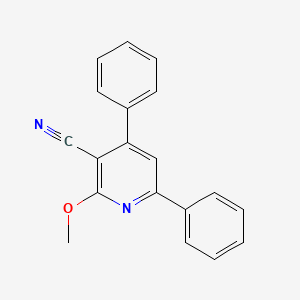
![1-[(Cyclohexanecarbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B3065786.png)

![4-Imino-6-methyl-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B3065802.png)
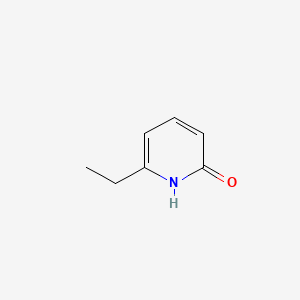
![3-Phenylpyrido[4,3-e][1,2,4]triazine](/img/structure/B3065817.png)
